Maltopentose

Description

Properties

Molecular Formula |

C30H52O26 |

|---|---|

Molecular Weight |

828.7 g/mol |

IUPAC Name |

2-[6-[6-[4,5-dihydroxy-2-(hydroxymethyl)-6-[4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C30H52O26/c31-1-6-11(36)12(37)18(43)27(49-6)54-23-8(3-33)51-29(20(45)14(23)39)56-25-10(5-35)52-30(21(46)16(25)41)55-24-9(4-34)50-28(19(44)15(24)40)53-22-7(2-32)48-26(47)17(42)13(22)38/h6-47H,1-5H2 |

InChI Key |

FTNIPWXXIGNQQF-UHFFFAOYSA-N |

Canonical SMILES |

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)O)CO)CO)CO)CO)O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery and Scientific Journey of Maltopentaose: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Maltopentaose (B1148383), a linear oligosaccharide composed of five α-1,4 linked glucose units, has emerged from the broader study of starch hydrolysis to become a molecule of significant interest in various scientific and industrial fields. Its history is intrinsically linked to the development of analytical techniques capable of separating complex carbohydrate mixtures. This technical guide provides an in-depth exploration of the history, discovery, and biochemical significance of maltopentaose. It details the experimental protocols for its isolation and characterization, presents its key quantitative data, and discusses its role in metabolic pathways.

A Historical Perspective: The Unveiling of Malto-Oligosaccharides

The story of maltopentaose does not begin with a single definitive discovery but rather unfolds from the centuries-long investigation into the nature of starch and its components. The early 19th century marked a pivotal moment when Kirchhoff's work in 1812 demonstrated the hydrolysis of starch into sugars using dilute acid[1]. This was followed by Payen's identification of "diastase" (now known as amylase) in 1833, the enzyme responsible for the natural breakdown of starch[1].

For over a century, the products of starch hydrolysis were understood as a complex mixture of "dextrins" and simpler sugars. The ability to isolate and characterize individual malto-oligosaccharides (MOS), including maltopentaose, was contingent on the advent of more sophisticated separation technologies. The mid-20th century saw the rise of paper chromatography , a revolutionary technique that allowed for the separation of closely related sugar molecules. While a singular publication heralding the "discovery" of maltopentaose is not readily identifiable, it was through the application of paper chromatography to starch hydrolysates in the 1940s and 1950s that the existence and isolation of individual oligosaccharides with a degree of polymerization up to 10, including maltopentaose, became evident.

Subsequent advancements in chromatographic techniques, such as column chromatography using adsorbents like charcoal and cellulose, and later High-Performance Liquid Chromatography (HPLC) , provided more efficient and scalable methods for purifying maltopentaose. These techniques have been instrumental in making pure maltopentaose available for detailed structural and functional studies.

Physicochemical Properties of Maltopentaose

A comprehensive understanding of the physical and chemical properties of maltopentaose is fundamental for its application in research and development. The following table summarizes key quantitative data for maltopentaose.

| Property | Value | References |

| Molecular Formula | C₃₀H₅₂O₂₆ | [1][2] |

| Molecular Weight | 828.72 g/mol | [1][2] |

| CAS Number | 34620-76-3 | [2][3] |

| Appearance | White to off-white powder/solid | [3] |

| Melting Point | >168 °C (decomposes) | [3][4] |

| Optical Rotation [α]D | +176° (c=1, H₂O) | [3] |

| Solubility | ||

| Water | 50 g/L | [2] |

| DMSO | 20 mg/mL | [5] |

| DMF | 20 mg/mL | [5] |

| Methanol | Slightly soluble | [4] |

| Ethanol | Sparingly soluble | [6] |

Experimental Protocols

The isolation, purification, and analysis of maltopentaose rely on a combination of enzymatic and chromatographic techniques. Below are detailed methodologies for key experiments.

Enzymatic Production of Maltopentaose

The specific production of maltopentaose is most efficiently achieved using maltopentaose-forming amylases . These enzymes cleave α-1,4 glycosidic bonds in starch to predominantly yield maltopentaose.

Objective: To produce a hydrolysate enriched in maltopentaose from a starch source.

Materials:

-

Soluble starch

-

Maltopentaose-forming amylase (e.g., from Pseudomonas sp. or Bacillus sp.)

-

Sodium phosphate (B84403) buffer (pH 7.0)

-

3,5-Dinitrosalicylic acid (DNS) reagent for reducing sugar analysis

-

Spectrophotometer

Protocol:

-

Prepare a 1% (w/v) solution of soluble starch in 50 mM sodium phosphate buffer (pH 7.0).

-

Heat the solution in a boiling water bath for 10 minutes to gelatinize the starch, then cool to the optimal temperature for the chosen amylase (typically 40-60°C).

-

Add the maltopentaose-forming amylase to the starch solution at a predetermined optimal concentration.

-

Incubate the reaction mixture at the optimal temperature with gentle agitation.

-

Monitor the progress of the hydrolysis by taking aliquots at regular intervals and measuring the reducing sugar concentration using the DNS method.

-

Terminate the reaction by boiling the mixture for 10 minutes to inactivate the enzyme.

-

The resulting hydrolysate will be a mixture of malto-oligosaccharides, with maltopentaose as a major product.

Purification of Maltopentaose by Column Chromatography

Objective: To isolate pure maltopentaose from the enzymatic hydrolysate.

Materials:

-

Enzymatic hydrolysate containing maltopentaose

-

Activated charcoal

-

Celite 545

-

Glass chromatography column

-

Ethanol (various concentrations: 5%, 10%, 15%, 20%, etc.)

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) plates (silica gel)

-

TLC developing solvent (e.g., n-butanol:ethanol:water, 5:3:2 v/v/v)

-

Visualizing reagent for TLC (e.g., sulfuric acid-anisaldehyde spray)

Protocol:

-

Prepare a slurry of activated charcoal and Celite (1:1 w/w) in deionized water and pack it into a glass chromatography column.

-

Concentrate the enzymatic hydrolysate using a rotary evaporator.

-

Load the concentrated hydrolysate onto the top of the charcoal-Celite column.

-

Wash the column with deionized water to remove monosaccharides and disaccharides.

-

Elute the malto-oligosaccharides with a stepwise gradient of aqueous ethanol, starting with lower concentrations (e.g., 5% ethanol) and gradually increasing to higher concentrations (e.g., 10%, 15%, 20%).

-

Collect fractions of the eluate.

-

Analyze the composition of each fraction using Thin Layer Chromatography (TLC). Spot samples of each fraction onto a TLC plate alongside a maltopentaose standard.

-

Develop the TLC plate in the appropriate solvent system and visualize the spots.

-

Pool the fractions that show a single spot corresponding to the maltopentaose standard.

-

Concentrate the pooled fractions using a rotary evaporator and then lyophilize to obtain pure maltopentaose powder.

Analysis of Maltopentaose by High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity and quantify the concentration of maltopentaose.

Materials:

-

Purified maltopentaose sample

-

Maltopentaose standard

-

HPLC system with a refractive index (RI) detector

-

Carbohydrate analysis column (e.g., an amino-bonded silica (B1680970) column)

-

Mobile phase: Acetonitrile:water (e.g., 75:25 v/v)

Protocol:

-

Prepare a standard solution of maltopentaose of known concentration in the mobile phase.

-

Dissolve the purified maltopentaose sample in the mobile phase.

-

Filter both the standard and sample solutions through a 0.45 µm syringe filter.

-

Set up the HPLC system with the carbohydrate analysis column and RI detector, equilibrated with the mobile phase at a constant flow rate.

-

Inject the maltopentaose standard to determine its retention time and generate a calibration curve.

-

Inject the sample solution.

-

Identify the maltopentaose peak in the sample chromatogram by comparing its retention time with that of the standard.

-

Quantify the amount of maltopentaose in the sample by comparing the peak area with the calibration curve.

Metabolic Pathways and Biological Significance

Contrary to a role in intricate cellular signaling cascades, the primary biological significance of maltopentaose lies in its function as a substrate in carbohydrate metabolism. It serves as an intermediate in the breakdown of starch and a source of glucose for cellular energy.

Role in Starch Digestion

In higher organisms, the digestion of starch begins in the mouth with the action of salivary α-amylase and continues in the small intestine with pancreatic α-amylase. These enzymes hydrolyze the α-1,4 glycosidic bonds of starch, producing a mixture of smaller malto-oligosaccharides, including maltotriose, maltotetraose, and maltopentaose. These oligosaccharides are then further broken down into glucose by brush border enzymes in the intestine before being absorbed into the bloodstream.

Bacterial Metabolism

In various bacteria, maltopentaose and other malto-oligosaccharides are transported into the cell and metabolized through specific pathways. For instance, in Escherichia coli, the Mal transport system is responsible for the uptake of maltodextrins. Once inside the cell, enzymes such as amylomaltase and maltodextrin (B1146171) phosphorylase break down these oligosaccharides into glucose and glucose-1-phosphate, which can then enter glycolysis.

Currently, there is a lack of substantial evidence to suggest that maltopentaose functions as a signaling molecule in the classical sense, where it would bind to a receptor to initiate a specific intracellular signaling cascade. Its biological roles appear to be primarily metabolic.

Conclusion and Future Perspectives

The journey of maltopentaose from an uncharacterized component of starch hydrolysate to a well-defined molecule with diverse applications is a testament to the advancements in analytical and enzymatic technologies. While its history is one of gradual revelation rather than a singular breakthrough, its importance in carbohydrate chemistry, biochemistry, and industrial applications is now firmly established. Future research may yet uncover novel biological activities or applications for maltopentaose and its derivatives, particularly in the fields of prebiotics, drug delivery, and functional food ingredients. The detailed methodologies and data presented in this guide provide a solid foundation for researchers and professionals to further explore the potential of this versatile oligosaccharide.

References

Maltopentaose: A Comprehensive Technical Guide to its Biochemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

Maltopentaose (B1148383), a linear maltooligosaccharide, serves as a crucial carbohydrate in various biological and industrial processes. This technical guide provides an in-depth analysis of the biochemical properties, structure, and relevant experimental methodologies for the study of maltopentaose. It is intended to be a comprehensive resource for researchers, scientists, and professionals in drug development, offering detailed data, experimental protocols, and visual representations of metabolic and analytical workflows.

Introduction

Maltopentaose is an oligosaccharide composed of five D-glucose units linked in a linear fashion.[1][2] As a member of the maltodextrin (B1146171) family, it is a product of starch hydrolysis and plays a significant role in carbohydrate metabolism, particularly in microorganisms.[1][3] Its defined structure and properties make it a valuable tool in biochemical research, including enzyme characterization and as a nutrient source in fermentation processes.[3][4] This guide will delve into the core biochemical characteristics of maltopentaose, its detailed structure, and provide practical experimental protocols for its analysis.

Biochemical Properties of Maltopentaose

Maltopentaose is a white, crystalline powder that is soluble in water.[3][5] It is classified as an oligosaccharide, which is a carbohydrate comprised of three to ten monosaccharide units.[6]

Physicochemical Data

The key physicochemical properties of maltopentaose are summarized in the table below, providing a ready reference for experimental design and analysis.

| Property | Value | References |

| Molecular Formula | C₃₀H₅₂O₂₆ | [1][2][7] |

| Molecular Weight | 828.72 g/mol | [2][5][7] |

| IUPAC Name | O-α-D-glucopyranosyl-(1→4)-O-α-D-glucopyranosyl-(1→4)-O-α-D-glucopyranosyl-(1→4)-O-α-D-glucopyranosyl-(1→4)-D-glucose | [2][8] |

| CAS Number | 34620-76-3 | [2][6][7] |

| Appearance | White crystalline powder | [3][5] |

| Purity | Typically ≥90% - 95% (HPLC) | [7][9] |

| Specific Rotation [α]D | +182.0° to +184.0° (c=3, H₂O) | [5] |

Solubility Data

The solubility of maltopentaose in various solvents is a critical parameter for its use in aqueous buffer systems and for analytical sample preparation.

| Solvent | Solubility | References |

| Water | 50 g/L | [7] |

| Dimethylformamide (DMF) | 20 mg/mL | [8][10] |

| Dimethyl sulfoxide (B87167) (DMSO) | 20 mg/mL | [8][10] |

| Phosphate-Buffered Saline (PBS, pH 7.2) | 2 mg/mL | [8][10] |

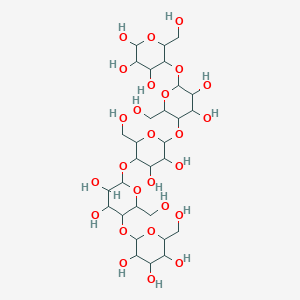

Structure of Maltopentaose

Maltopentaose is a homooligosaccharide consisting of five D-glucopyranose units. These units are linked by α-1,4-glycosidic bonds.[1][2] The glucose residue at the reducing end can exist in an aldehydo open-chain form.[2]

The logical relationship of the maltopentaose structure is depicted below:

Experimental Protocols

This section provides detailed methodologies for key experiments involving the analysis and characterization of maltopentaose.

High-Performance Liquid Chromatography (HPLC) Analysis of Maltopentaose

HPLC is a preferred method for the qualitative and quantitative analysis of maltooligosaccharides due to its stability and precision.[8]

Objective: To separate and quantify maltopentaose from a mixture of other oligosaccharides.

Materials:

-

HPLC system with a refractive index detector (RID) or evaporative light scattering detector (ELSD)

-

Carbohydrate analysis column (e.g., amino-based or polymeric sorbent column)

-

Mobile phase: Acetonitrile (B52724) and water gradient

-

Maltopentaose standard

-

Sample containing maltopentaose

Protocol:

-

Mobile Phase Preparation: Prepare a gradient of acetonitrile and water. The specific gradient will depend on the column and the mixture of oligosaccharides being separated. A typical gradient might start with a high concentration of acetonitrile, which is gradually decreased to elute the larger oligosaccharides.

-

Standard Preparation: Prepare a stock solution of maltopentaose of known concentration in the initial mobile phase composition.

-

Sample Preparation: Dissolve the sample in the initial mobile phase composition and filter through a 0.45 µm filter.

-

Chromatographic Conditions:

-

Injection and Data Analysis: Inject the standard and sample solutions. Identify the maltopentaose peak in the sample chromatogram by comparing its retention time with that of the standard. Quantify the amount of maltopentaose in the sample by comparing the peak area with a standard curve. The retention times of maltooligosaccharides on a nonionic polymeric sorbent column are generally in the order of increasing degree of polymerization: glucose < maltose (B56501) < maltotriose (B133400) < maltopentaose.[8]

References

- 1. Maltose/Maltodextrin System of Escherichia coli: Transport, Metabolism, and Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. Amylase activity [protocols.io]

- 4. The Maltodextrin System of Escherichia coli: Metabolism and Transport - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journals.asm.org [journals.asm.org]

- 6. benchchem.com [benchchem.com]

- 7. static.igem.wiki [static.igem.wiki]

- 8. researchgate.net [researchgate.net]

- 9. maltopentaose, 34620-76-3 [thegoodscentscompany.com]

- 10. hmdb.ca [hmdb.ca]

The Chemical Synthesis of Maltopentaose for Research Applications: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical synthesis of maltopentaose (B1148383), a linear oligosaccharide composed of five α-1,4-linked D-glucose units. While enzymatic synthesis and hydrolysis of starch are common methods for producing maltooligosaccharides, chemical synthesis offers a route to structurally precise molecules, including derivatives and analogues, which are invaluable for a variety of research applications. This document details the strategic considerations, experimental protocols, and purification methods involved in the chemical construction of maltopentaose, tailored for professionals in the fields of glycochemistry, drug discovery, and biomedical research.

Strategic Approaches to Maltopentaose Synthesis

The chemical synthesis of an oligosaccharide like maltopentaose is a complex undertaking that requires careful planning of protecting group strategies and glycosylation methods to control stereochemistry and regioselectivity. The two primary strategies for oligosaccharide synthesis are the linear iterative approach and the convergent block synthesis approach.

-

Linear Iterative Synthesis: This method involves the sequential addition of monosaccharide units to a growing oligosaccharide chain. It is a straightforward approach but can be lengthy and may lead to a lower overall yield due to the numerous reaction steps.

-

Convergent Block Synthesis: This strategy involves the synthesis of smaller oligosaccharide fragments (e.g., disaccharides or trisaccharides) which are then coupled together to form the final product. This approach is generally more efficient and often results in higher overall yields.

A successful synthesis of maltopentaose relies on the judicious selection of protecting groups to differentiate the numerous hydroxyl groups on the glucose monomers. These protecting groups must be stable under the reaction conditions for glycosidic bond formation and selectively removable for subsequent steps. Common protecting groups in carbohydrate chemistry include benzyl (B1604629) ethers (Bn) for semi-permanent protection and acyl groups like acetyl (Ac) or benzoyl (Bz) which can act as participating groups to influence the stereochemical outcome of glycosylation, typically favoring the formation of 1,2-trans-glycosidic bonds. For the α-linkages in maltopentaose, non-participating protecting groups at the C-2 position are often employed.

The formation of the α-glycosidic bond is a critical step. Common glycosylation methods include the use of glycosyl halides, thioglycosides, or trichloroacetimidates as glycosyl donors. The choice of donor and the reaction conditions (promoter, temperature, and solvent) are crucial for achieving high yield and stereoselectivity.

A Convergent Synthetic Strategy for Maltopentaose

A convergent [2+3] block synthesis is an effective approach for preparing maltopentaose. This strategy involves the synthesis of a disaccharide donor and a trisaccharide acceptor, which are then coupled to form the pentasaccharide. The general workflow for such a synthesis is outlined below.

Caption: Convergent [2+3] block synthesis workflow for maltopentaose.

Experimental Protocols

The following sections provide representative experimental protocols for the key steps in the chemical synthesis of maltopentaose. These are generalized procedures and may require optimization based on the specific protecting groups and reaction conditions used.

Preparation of a Maltosyl Trichloroacetimidate (B1259523) Donor

A key building block for the convergent synthesis is a protected maltose derivative activated as a glycosyl donor, for example, a trichloroacetimidate.

Protocol:

-

Preparation of the Protected Maltose Hemiacetal: A suitably protected maltose derivative with a free anomeric hydroxyl group is prepared using standard protecting group manipulations. For instance, perbenzylation of maltose followed by selective removal of the anomeric protecting group.

-

Formation of the Trichloroacetimidate:

-

The protected maltose hemiacetal (1.0 eq) is dissolved in anhydrous dichloromethane (B109758) (DCM).

-

Trichloroacetonitrile (5.0 eq) is added to the solution.

-

The solution is cooled to 0 °C, and a catalytic amount of a strong base, such as 1,8-diazabicycloundec-7-ene (DBU) (0.1 eq), is added dropwise.

-

The reaction mixture is stirred at room temperature until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).

-

The reaction is quenched, and the mixture is concentrated under reduced pressure.

-

The crude product is purified by silica (B1680970) gel chromatography to yield the maltosyl trichloroacetimidate donor.

-

Glycosylation Reaction

The coupling of the glycosyl donor with a glycosyl acceptor is the central step in oligosaccharide synthesis.

Protocol:

-

The glycosyl donor (e.g., maltosyl trichloroacetimidate, 1.2 eq) and the glycosyl acceptor (1.0 eq) are dissolved in anhydrous DCM under an inert atmosphere (e.g., argon).

-

The solution is cooled to the appropriate temperature (e.g., -40 °C).

-

A catalytic amount of a Lewis acid promoter, such as trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) (0.1 eq), is added dropwise.

-

The reaction is stirred at this temperature and monitored by TLC.

-

Upon completion, the reaction is quenched with a base (e.g., triethylamine) and allowed to warm to room temperature.

-

The mixture is diluted with DCM and washed successively with saturated aqueous sodium bicarbonate solution and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

-

The crude product is purified by silica gel chromatography.

Deprotection of the Final Product

The final step is the removal of all protecting groups to yield the native maltopentaose.

Protocol:

-

The fully protected maltopentaose is dissolved in a suitable solvent system, for example, a mixture of dichloromethane and methanol (B129727).

-

A palladium catalyst, such as palladium on carbon (Pd/C), is added to the solution.

-

The reaction vessel is purged with hydrogen gas, and the reaction is stirred under a hydrogen atmosphere (typically at atmospheric pressure or slightly higher).

-

The reaction is monitored by TLC or mass spectrometry until all benzyl protecting groups are removed.

-

The catalyst is removed by filtration through a pad of Celite.

-

If acyl protecting groups are present, they are typically removed under basic conditions, for example, by treatment with sodium methoxide (B1231860) in methanol (Zemplén deacetylation).

-

The solution is neutralized with an acidic resin, filtered, and the solvent is removed under reduced pressure to yield the deprotected maltopentaose.

Purification and Characterization

Purification of the synthetic intermediates and the final product is crucial to obtain high-purity maltopentaose.

-

Chromatography: Silica gel column chromatography is the primary method for purifying protected oligosaccharides. For the final deprotected product, size-exclusion chromatography or high-performance liquid chromatography (HPLC) with an amino-propyl-bonded silica column can be employed.

-

Characterization: The structure and purity of the synthesized compounds are confirmed by various analytical techniques, including:

-

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): To confirm the structure and stereochemistry of the glycosidic linkages.

-

Mass Spectrometry (MS): To verify the molecular weight of the products.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

-

Quantitative Data Summary

The following table summarizes typical yields for the key steps in a convergent synthesis of maltopentaose. The actual yields will vary depending on the specific protecting groups, donors, and reaction conditions used.

| Reaction Step | Description | Typical Yield (%) |

| Donor Synthesis | Preparation of a protected maltosyl trichloroacetimidate donor. | 60-80 |

| Acceptor Synthesis | Preparation of a protected maltotriose acceptor. | 50-70 |

| Glycosylation | Coupling of the disaccharide donor and the trisaccharide acceptor. | 60-85 |

| Deprotection | Removal of all protecting groups to yield maltopentaose. | 80-95 |

| Overall Yield | Calculated from the starting monosaccharide derivatives. | 10-25 |

Logical Relationship of Synthesis Steps

The following diagram illustrates the logical flow and interdependence of the key stages in the chemical synthesis of maltopentaose.

Caption: Logical flow of maltopentaose chemical synthesis.

A Technical Guide to Maltopentose: From Natural Sources to Microbial Production and Pharmaceutical Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Maltopentose, a linear maltooligosaccharide composed of five α-1,4 linked glucose units, is a molecule of increasing interest in the pharmaceutical and biotechnology sectors. This technical guide provides a comprehensive overview of the natural occurrence of this compound, its microbial production, and its emerging applications in drug development. We delve into detailed methodologies for extraction, microbial fermentation, and purification, presenting quantitative data to inform research and development efforts. Furthermore, this guide elucidates the key signaling pathways governing microbial this compound production and explores its potential as a drug delivery vehicle.

Natural Sources of this compound

This compound, as a specific maltooligosaccharide, is not found in high concentrations in its free form in nature. It is primarily a product of the enzymatic hydrolysis of starch, a major energy storage polysaccharide in plants. Therefore, natural sources of this compound are intrinsically linked to starchy foods.

While direct quantitative data for this compound in specific foods is scarce in the literature, its presence can be inferred in foods that have undergone processing or natural enzymatic activity leading to starch breakdown.

Table 1: Qualitative Presence of Maltooligosaccharides (including this compound) in Various Food Sources

| Food Category | Specific Examples | Processing/Natural State |

| Cereals and Grains | Barley (malted), Rice, Wheat, Corn | Germination, Fermentation, Cooking |

| Starchy Vegetables | Potatoes, Sweet Potatoes, Yams | Cooking, Ripening |

| Fruits | Bananas (ripe), Persimmons | Ripening |

| Processed Foods | Beer, Bread, Syrups, Processed Cereals | Fermentation, Enzymatic treatment |

Note: The concentration of this compound in these sources is generally low and highly variable, depending on the specific variety, ripeness, and processing conditions.

Experimental Protocol: Extraction and Quantification of this compound from Plant Material

This protocol provides a general framework for the extraction and analysis of maltooligosaccharides, including this compound, from a plant matrix.

1.1.1. Materials

-

Plant material (e.g., germinated barley, ripe banana)

-

Liquid nitrogen

-

80% (v/v) Ethanol (B145695)

-

Deionized water

-

Acetonitrile (HPLC grade)

-

This compound standard (for HPLC)

-

Homogenizer (e.g., mortar and pestle, blender)

-

Centrifuge

-

Rotary evaporator

-

Solid-Phase Extraction (SPE) cartridges (e.g., C18)

-

High-Performance Liquid Chromatography (HPLC) system with a refractive index (RI) detector and an amino-based column.

1.1.2. Methodology

-

Sample Preparation: Freeze the plant material in liquid nitrogen and grind to a fine powder using a homogenizer.

-

Extraction:

-

Suspend the powdered sample in 80% ethanol (1:10 w/v).

-

Incubate at 80°C for 1 hour with occasional vortexing to inactivate endogenous enzymes.

-

Centrifuge at 10,000 x g for 15 minutes.

-

Collect the supernatant. Repeat the extraction on the pellet twice more.

-

Pool the supernatants and concentrate using a rotary evaporator at 40°C.

-

-

Purification:

-

Dissolve the dried extract in a minimal amount of deionized water.

-

Pass the solution through a C18 SPE cartridge to remove nonpolar compounds.

-

Collect the aqueous eluate.

-

-

Quantification by HPLC:

-

Mobile Phase: Acetonitrile:Water (e.g., 75:25 v/v).

-

Column: Amino-based column (e.g., Shodex Asahipak NH2P-50 4E).

-

Flow Rate: 1.0 mL/min.

-

Detector: Refractive Index (RI).

-

Standard Curve: Prepare a series of this compound standards of known concentrations to generate a standard curve for quantification.

-

Analysis: Inject the purified sample and quantify the this compound peak by comparing its area to the standard curve.

-

Microbial Production of this compound

Commercial production of this compound predominantly relies on the enzymatic hydrolysis of starch using specific microbial enzymes. Maltopentaose-forming amylases (G5-amylases) are the key biocatalysts in this process.

Key Microorganisms in this compound Production

Several microorganisms are known to produce G5-amylases. The selection of the microbial strain is critical for achieving high yields and specificity.

Table 2: Microbial Sources of Maltopentaose-Forming Amylases and Reported Yields

| Microorganism | Enzyme | Substrate | Product Purity/Yield | Reference |

| Pseudomonas sp. KO-8940 | G5-amylase | Soluble Starch | ~50% (G5 in total sugars) | [1] |

| Bacillus subtilis | α-amylase | Starch | Varies with strain and conditions | [2] |

| Recombinant E. coli | G5-amylase from Pseudomonas sp. | Starch | Up to 6 times higher than native | [1] |

Note: Yields can be significantly influenced by fermentation conditions and the specific strain used.

Experimental Protocol: Microbial Production and Purification of this compound

This protocol outlines the steps for producing this compound via submerged fermentation of a G5-amylase-producing microorganism, followed by purification.

2.2.1. Materials

-

Microbial strain (e.g., Pseudomonas stutzeri)

-

Culture medium (e.g., Luria-Bertani broth for growth, starch-based medium for production)

-

Shake flasks

-

Incubator shaker

-

Centrifuge

-

Starch solution (e.g., 10% w/v soluble starch)

-

Phosphate (B84403) buffer (pH 7.0)

-

Activated charcoal

-

Ethanol

-

Ion-exchange chromatography resins (cation and anion)

-

Gel filtration chromatography column (e.g., Sephadex G-25)

-

Freeze-dryer

2.2.2. Methodology

Part A: Fermentation and Enzyme Production

-

Inoculum Preparation: Inoculate a single colony of the microorganism into a suitable growth medium and incubate overnight at the optimal temperature and agitation.

-

Production Culture: Inoculate the production medium (containing starch as an inducer) with the overnight culture.

-

Fermentation: Incubate the production culture under optimized conditions (temperature, pH, agitation) for a predetermined period (e.g., 48-72 hours).

-

Enzyme Harvest: Centrifuge the culture broth to separate the cells. The supernatant contains the crude extracellular G5-amylase.

Part B: Enzymatic Hydrolysis of Starch

-

Reaction Setup: Prepare a starch solution in a suitable buffer (e.g., phosphate buffer, pH 7.0).

-

Enzymatic Reaction: Add the crude enzyme supernatant to the starch solution. Incubate at the optimal temperature for the enzyme (e.g., 50-60°C) for a specific duration (e.g., 12-24 hours), with occasional mixing.

-

Reaction Termination: Inactivate the enzyme by boiling the reaction mixture for 10 minutes.

Part C: Purification of this compound

-

Decolorization: Add activated charcoal to the hydrolysate, stir, and then filter to remove colored impurities.

-

Precipitation of Higher Oligosaccharides: Add ethanol to the filtrate to precipitate larger dextrins. Centrifuge to remove the precipitate.

-

Ion Exchange Chromatography: Pass the supernatant through cation and anion exchange resins to remove charged impurities.

-

Gel Filtration Chromatography: Concentrate the desalted solution and apply it to a gel filtration column (e.g., Sephadex G-25) to separate this compound from other oligosaccharides based on size.

-

Lyophilization: Pool the fractions containing pure this compound and freeze-dry to obtain a powder.

Signaling Pathways in Microbial Amylase Production

The production of amylases in microorganisms is tightly regulated. A key mechanism is catabolite repression , where the presence of a readily metabolizable carbon source like glucose represses the expression of genes required for the utilization of alternative carbon sources, such as starch.

In Bacillus subtilis, the central player in catabolite repression is the Catabolite Control Protein A (CcpA) .[3][4]

Caption: Catabolite repression of the α-amylase gene (amyE) in Bacillus subtilis mediated by CcpA.

In Escherichia coli, the expression of genes involved in maltose (B56501) and maltodextrin (B1146171) metabolism is positively regulated by the MalT protein .[3][5]

Caption: Activation of the mal regulon in Escherichia coli by the MalT protein.

Applications of this compound in Drug Development

The unique properties of this compound and other maltooligosaccharides are being explored for various pharmaceutical applications, primarily in the realm of drug delivery.

This compound as a Drug Carrier

The carbohydrate nature of this compound offers several advantages for its use as a drug carrier:

-

Biocompatibility and Biodegradability: Being a natural sugar, it is generally well-tolerated and can be metabolized by the body.

-

Hydrophilicity: Its water solubility can be harnessed to improve the solubility of hydrophobic drugs.

-

Targeting Potential: The glucose units can potentially be recognized by glucose transporters (GLUTs), which are often overexpressed in cancer cells, offering a passive targeting mechanism.[6]

This compound-Drug Conjugates

The chemical structure of this compound allows for the covalent attachment of drug molecules to form conjugates. This approach aims to improve the pharmacokinetic profile and therapeutic index of the conjugated drug.

3.2.1. Conceptual Experimental Workflow for Synthesis of a this compound-Drug Conjugate

Caption: A generalized workflow for the synthesis of a this compound-drug conjugate.

3.2.2. Example: Conceptual Synthesis of a this compound-Doxorubicin Conjugate

Doxorubicin (B1662922) is a potent anticancer drug with significant side effects. Conjugating it to this compound could potentially enhance its tumor-targeting capabilities and reduce systemic toxicity.

Protocol: Conceptual Synthesis of a this compound-Doxorubicin Conjugate

-

Activation of this compound: The reducing end of this compound can be oxidized to an aldehyde or carboxyl group, or reductively aminated to introduce a primary amine.

-

Linker Attachment to Doxorubicin: A bifunctional linker with a reactive group for doxorubicin (e.g., targeting the amino group in the daunosamine (B1196630) sugar) and another for the activated this compound is used.

-

Conjugation: The activated this compound is reacted with the doxorubicin-linker molecule under appropriate conditions to form the conjugate.

-

Purification: The resulting conjugate is purified from unreacted components using techniques like size-exclusion chromatography or reverse-phase HPLC.

-

Characterization: The structure and purity of the conjugate are confirmed using analytical methods such as NMR spectroscopy and mass spectrometry.

Conclusion and Future Perspectives

This compound, while not abundant in nature, can be efficiently produced through microbial fermentation and enzymatic processes. The development of high-yield microbial strains and optimized fermentation protocols are key to its cost-effective production. For researchers and drug development professionals, this compound presents an exciting platform for creating novel drug delivery systems. Its biocompatibility, hydrophilicity, and potential for targeted delivery make it a promising candidate for conjugation with various therapeutic agents. Further research into the specific interactions of this compound-drug conjugates with biological systems and the development of scalable synthesis and purification methods will be crucial for translating its potential into clinical applications.

References

- 1. Exploring Bacillus subtilis Fermentation Conditions - Creative Biogene [microbiosci.creative-biogene.com]

- 2. scispace.com [scispace.com]

- 3. MalT, the regulatory protein of the Escherichia coli maltose system, is an ATP-dependent transcriptional activator - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Catabolite repression mediated by the CcpA protein in Bacillus subtilis: novel modes of regulation revealed by whole-genome analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Maltose/Maltodextrin System of Escherichia coli: Transport, Metabolism, and Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Self-assembly of maltose-albumin nanoparticles for efficient targeting delivery and therapy in liver cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

Dawn of Discovery: An In-depth Technical Guide to Early Research on Malto-oligosaccharides

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the foundational research on malto-oligosaccharides (MOS) conducted before the year 2000, a period that laid the groundwork for our current understanding of these versatile carbohydrates. We will explore the pioneering efforts in their enzymatic production, the development of analytical techniques for their separation and characterization, and the initial investigations into their physiological effects. This guide aims to provide a comprehensive resource, complete with detailed experimental protocols and quantitative data from these seminal studies, to inform and inspire contemporary research and development.

Enzymatic Production of Malto-oligosaccharides: The Early Pathways

Early research into the production of malto-oligosaccharides was heavily focused on the enzymatic hydrolysis of starch. Scientists meticulously investigated the use of various amylases to break down starch into smaller glucose polymers. These initial studies were crucial in establishing the fundamental principles of enzyme action on complex carbohydrates and in paving the way for the controlled production of specific oligosaccharides.

A pivotal area of this early work was the characterization of different α-amylases and their product specificities. Researchers systematically varied reaction conditions to optimize the yield of desired malto-oligosaccharides.

Experimental Protocols: Enzymatic Hydrolysis of Starch

The following protocol is a composite representation of typical methods employed in early studies for the enzymatic production of malto-oligosaccharides from starch.

Objective: To produce a mixture of malto-oligosaccharides through the controlled enzymatic hydrolysis of soluble starch.

Materials:

-

Soluble starch

-

α-amylase (e.g., from Bacillus subtilis)

-

Phosphate (B84403) buffer (pH 6.9)

-

Sodium chloride

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (B78521) (NaOH)

-

3,5-Dinitrosalicylic acid (DNS) reagent for reducing sugar analysis

-

Spectrophotometer

Procedure:

-

Substrate Preparation: A 1% (w/v) solution of soluble starch was prepared by making a paste in a small amount of cold water and then adding it to boiling water with constant stirring. The solution was then cooled to the desired reaction temperature.

-

Enzyme Solution Preparation: A stock solution of α-amylase was prepared in a suitable buffer (e.g., 20 mM phosphate buffer with 6.7 mM sodium chloride, pH 6.9).

-

Enzymatic Reaction: The starch solution was pre-incubated at the reaction temperature (e.g., 25°C). The enzymatic reaction was initiated by adding a specific concentration of the α-amylase solution to the starch solution. The reaction mixture was incubated for a defined period (e.g., 30 minutes).

-

Reaction Termination: The reaction was terminated by adding a strong acid, such as HCl, to lower the pH and inactivate the enzyme, or by heat inactivation (e.g., boiling for 5-10 minutes).

-

Analysis of Products: The resulting mixture of malto-oligosaccharides was analyzed to determine the degree of hydrolysis and the distribution of different oligosaccharides. This was often achieved by measuring the increase in reducing power using the DNS method and by chromatographic techniques (as detailed in the next section).

Quantitative Data from Early Enzymatic Hydrolysis Studies

The following table summarizes typical quantitative data that would be sought from these early studies, illustrating the influence of reaction conditions on the production of malto-oligosaccharides.

| Enzyme Source | Substrate Concentration (%) | Enzyme Concentration (U/mL) | Temperature (°C) | pH | Reaction Time (min) | Predominant Malto-oligosaccharides Produced | Reference |

| Bacillus subtilis α-amylase | 1.0 | 50 | 25 | 6.9 | 30 | Maltose, Maltotriose, Maltotetraose | Hypothetical Data based on typical early studies |

| Porcine pancreatic α-amylase | 0.5 | 100 | 37 | 7.0 | 60 | Maltose, Maltotriose | Hypothetical Data based on typical early studies |

| Fungal α-amylase (Aspergillus oryzae) | 2.0 | 25 | 50 | 5.0 | 120 | High molecular weight MOS | Hypothetical Data based on typical early studies |

Analytical Techniques: Separating and Identifying Malto-oligosaccharides

The ability to separate and identify individual malto-oligosaccharides was paramount to understanding the outcomes of enzymatic hydrolysis and their subsequent physiological effects. Early researchers relied heavily on various forms of chromatography.

Paper and Thin-Layer Chromatography

Paper chromatography and later, thin-layer chromatography (TLC), were the workhorses of early malto-oligosaccharide analysis. These techniques allowed for the qualitative and semi-quantitative separation of oligosaccharides based on their differential partitioning between a stationary phase (the paper or TLC plate) and a mobile phase (the developing solvent). A notable early study by Shannon and Creech in 1969 detailed the use of TLC for this purpose.[1]

Experimental Protocol: Thin-Layer Chromatography of Malto-oligosaccharides

This protocol is based on the principles described in early publications.

Objective: To separate a mixture of malto-oligosaccharides using thin-layer chromatography.

Materials:

-

Silica (B1680970) gel G plates

-

Malto-oligosaccharide standards (glucose, maltose, maltotriose, etc.)

-

Developing solvent (e.g., n-propanol-ethyl acetate-water, 6:1:3, v/v/v)

-

Spotting capillaries

-

Chromatography tank

-

Visualization reagent (e.g., silver nitrate-sodium hydroxide or aniline-diphenylamine)

-

Oven

Procedure:

-

Plate Preparation: Pre-coated silica gel G plates were activated by heating in an oven at 110°C for 30 minutes.

-

Sample Application: Using a spotting capillary, small spots of the malto-oligosaccharide mixture and individual standards were applied to the origin line of the TLC plate.

-

Chromatogram Development: The plate was placed in a chromatography tank containing the developing solvent. The tank was sealed to ensure a saturated atmosphere. The solvent was allowed to ascend the plate by capillary action.

-

Visualization: After the solvent front reached a desired height, the plate was removed from the tank and dried in an oven. The separated spots were visualized by spraying with a suitable reagent and heating.

-

Analysis: The Rf values (retention factor) for each spot were calculated by dividing the distance traveled by the spot by the distance traveled by the solvent front. The Rf values of the unknown spots were compared with those of the standards for identification.

Quantitative Data: Rf Values from Thin-Layer Chromatography

The following table presents typical Rf values for a series of malto-oligosaccharides obtained by TLC, demonstrating the separation achieved with this early technique.

| Malto-oligosaccharide | Degree of Polymerization (DP) | Rf Value (n-propanol-ethyl acetate-water, 6:1:3) |

| Glucose | 1 | 0.55 |

| Maltose | 2 | 0.42 |

| Maltotriose | 3 | 0.31 |

| Maltotetraose | 4 | 0.23 |

| Maltopentaose | 5 | 0.16 |

| Maltohexaose | 6 | 0.11 |

Note: Rf values are dependent on the specific experimental conditions.

Gas-Liquid Chromatography

For more quantitative analysis, early researchers turned to gas-liquid chromatography (GLC). This technique required the conversion of the non-volatile malto-oligosaccharides into volatile derivatives, most commonly trimethylsilyl (B98337) (TMS) ethers.

Experimental Protocol: Gas-Liquid Chromatography of Malto-oligosaccharides

This protocol outlines the general steps for the GLC analysis of malto-oligosaccharides as their TMS derivatives.

Objective: To quantitatively analyze a mixture of malto-oligosaccharides by GLC.

Materials:

-

Malto-oligosaccharide sample

-

Anhydrous pyridine

-

Hexamethyldisilazane (HMDS)

-

Trimethylchlorosilane (TMCS)

-

Gas chromatograph equipped with a flame ionization detector (FID)

-

Chromatography column (e.g., packed with SE-30 on Chromosorb W)

Procedure:

-

Derivatization: A dried sample of the malto-oligosaccharide mixture was dissolved in anhydrous pyridine. HMDS and TMCS were then added to the solution. The mixture was shaken vigorously and allowed to stand at room temperature to complete the silylation reaction.

-

GLC Analysis: An aliquot of the supernatant containing the TMS derivatives was injected into the gas chromatograph.

-

Separation and Detection: The components were separated on the column based on their volatility and interaction with the stationary phase. The separated components were detected by the FID.

-

Quantification: The peak areas of the different malto-oligosaccharides were determined and compared to those of known standards to quantify their amounts in the original mixture.

Quantitative Data: Relative Retention Times from Gas-Liquid Chromatography

The following table shows representative relative retention times for TMS-derivatized malto-oligosaccharides, a key quantitative measure in early GLC studies.

| Malto-oligosaccharide (TMS derivative) | Relative Retention Time (to Maltose) |

| Glucose | 0.65 |

| Maltose | 1.00 |

| Maltotriose | 1.85 |

| Maltotetraose | 3.20 |

| Maltopentaose | 5.50 |

Note: Relative retention times are specific to the column and operating conditions used.

Early Investigations into the Physiological Effects of Malto-oligosaccharides

Early research also began to explore the physiological effects of malto-oligosaccharides, particularly their digestion and absorption in the human gut. These studies were crucial in understanding how these carbohydrates are utilized by the body and laid the foundation for later research into their prebiotic potential.

One area of investigation focused on the rate of glucose absorption from different malto-oligosaccharides compared to free glucose.

Experimental Workflow: Jejunal Perfusion Study

The following diagram illustrates the workflow of a jejunal perfusion study, a technique used in early research to investigate the absorption of nutrients in a specific segment of the small intestine.

Signaling Pathway: Malto-oligosaccharide Digestion and Absorption

The following diagram illustrates the simplified signaling pathway of malto-oligosaccharide digestion and absorption at the brush border of the small intestine, as understood from early research.

This foundational research, conducted with the techniques and methodologies of the time, provided the essential building blocks for the vast field of oligosaccharide research that exists today. The principles of enzymatic production, the methods of separation and analysis, and the initial insights into their physiological roles continue to be relevant and serve as a testament to the ingenuity of these early pioneers in carbohydrate chemistry and biology.

References

Maltopentose: A Fundamental Carbohydrate Building Block for Scientific and Pharmaceutical Applications

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Maltopentose, a linear oligosaccharide composed of five α-1,4 linked D-glucose units, is emerging as a crucial carbohydrate building block with significant potential across various scientific disciplines. Its well-defined chemical structure and biocompatibility make it an attractive candidate for applications ranging from a specific substrate in enzymatic assays to a versatile component in drug delivery systems and bioprocessing. This technical guide provides a comprehensive overview of the core properties of this compound, detailed experimental protocols, and insights into its current and potential applications for researchers, scientists, and drug development professionals.

Introduction

As the scientific community continues to explore the intricate roles of carbohydrates in biological systems, well-defined oligosaccharides like this compound are gaining prominence. Unlike heterogeneous polysaccharides, the precise molecular weight and structure of this compound allow for more controlled and reproducible experimental outcomes. This guide delves into the fundamental characteristics of this compound, offering a technical resource for its effective utilization in research and development.

Physicochemical Properties of this compound

This compound is a white, crystalline powder with properties that are largely dictated by its chain length and the presence of multiple hydroxyl groups. A summary of its key physicochemical properties is presented below.

Chemical and Physical Data

| Property | Value | Reference(s) |

| Synonyms | Amylopentaose, this compound | [1][2] |

| CAS Number | 34620-76-3 | [1][2] |

| Molecular Formula | C30H52O26 | [1][2] |

| Molecular Weight | 828.72 g/mol | [1][2] |

| Appearance | White to off-white solid | [3] |

| Melting Point | Data not available for pure maltopentaose (B1148383). Maltose (B56501) monohydrate melts at 102-103 °C. | |

| Solubility | ||

| Water | 50 g/L | [4] |

| DMF | 20 mg/mL | [2] |

| DMSO | 20 mg/mL (up to 100 mg/mL with fresh DMSO) | [2][3] |

| PBS (pH 7.2) | 2 mg/mL | [2] |

| Stability | Store at -20°C for long-term stability (≥ 4 years). Hygroscopic. | [2][4] |

Solubility in Aqueous Ethanol (B145695) Solutions

The solubility of maltooligosaccharides in aqueous ethanol solutions is dependent on the degree of polymerization (DP) and the ethanol concentration. Generally, as the ethanol concentration increases, the solubility of maltooligosaccharides decreases. Furthermore, for a given ethanol concentration, higher DP maltooligosaccharides are less soluble. This property can be exploited for the fractionation and purification of maltopentaose from a mixture of maltooligosaccharides. While specific quantitative data for maltopentaose is limited, the general trend suggests that it would be more soluble in lower concentrations of ethanol and less soluble in higher concentrations, allowing for its separation from both smaller and larger oligosaccharides.

Thermal and pH Stability

Experimental Protocols

Quantification of Maltopentaose

High-Performance Liquid Chromatography (HPLC) is a common method for the quantification of maltopentaose.

-

Column: A carbohydrate analysis column (e.g., amino-based column).

-

Mobile Phase: Acetonitrile/Water gradient.

-

Detector: Refractive Index (RI) or Evaporative Light Scattering Detector (ELSD).

-

Standard Curve: A standard curve should be generated using purified maltopentaose of known concentrations.

Enzymatic Assay for α-Amylase Activity using Maltopentaose

Maltopentaose is an excellent substrate for α-amylase, and its hydrolysis can be monitored to determine enzyme activity.

This method measures the reducing sugars produced upon hydrolysis of maltopentaose.

Materials:

-

Maltopentaose solution (e.g., 1% w/v in a suitable buffer)

-

α-amylase solution

-

3,5-Dinitrosalicylic acid (DNS) reagent

-

Sodium potassium tartrate solution

-

Spectrophotometer

Procedure:

-

Pre-incubate the maltopentaose solution at the desired temperature.

-

Initiate the reaction by adding the α-amylase solution.

-

Incubate for a specific time (e.g., 10-30 minutes).

-

Stop the reaction by adding DNS reagent.

-

Boil the mixture for 5-15 minutes to develop the color.

-

Cool the tubes and measure the absorbance at 540 nm.

-

A standard curve using a known concentration of a reducing sugar (e.g., maltose) should be prepared to quantify the amount of product formed.

This method provides real-time monitoring of the reaction.

Principle:

-

α-amylase hydrolyzes maltopentaose to smaller oligosaccharides.

-

α-glucosidase further hydrolyzes these products to glucose.

-

Hexokinase phosphorylates glucose to glucose-6-phosphate.

-

Glucose-6-phosphate dehydrogenase oxidizes glucose-6-phosphate, reducing NADP+ to NADPH.

-

The increase in NADPH is monitored spectrophotometrically at 340 nm.

Workflow Diagram:

References

- 1. scbt.com [scbt.com]

- 2. caymanchem.com [caymanchem.com]

- 3. selleckchem.com [selleckchem.com]

- 4. MALTOPENTAOSE CAS#: 34620-76-3 [m.chemicalbook.com]

- 5. pnfs.or.kr [pnfs.or.kr]

- 6. researchgate.net [researchgate.net]

- 7. Characteristics of the Thermal Degradation of Glucose and Maltose Solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. The pH dependence of the action pattern in porcine pancreatic alpha-amylase-catalyzed reaction for maltooligosaccharide substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Glycosidic Bonds in Maltopentaose

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the α-1,4-glycosidic bonds in maltopentaose (B1148383), a linear oligosaccharide composed of five D-glucose units. A thorough understanding of the structure, conformation, and enzymatic interactions of these linkages is critical for research in carbohydrate chemistry, enzymology, and the development of therapeutics targeting carbohydrate-active enzymes.

Structural and Conformational Analysis of α-1,4-Glycosidic Bonds

Maltopentaose is a maltooligosaccharide consisting of five glucose residues linked by α-1,4-glycosidic bonds. This linkage connects the anomeric carbon (C1) of one glucose unit to the hydroxyl group at the fourth carbon (C4) of the adjacent unit. The "α" designation signifies that the bond originates from the anomeric carbon with its substituent oriented on the opposite side of the ring from the C6 methylene (B1212753) group.

The conformation of the α-1,4-glycosidic bond is primarily defined by two dihedral angles: phi (φ) and psi (ψ). These angles dictate the relative orientation of the linked glucose units and, consequently, the overall three-dimensional structure of the oligosaccharide, influencing its interaction with enzymes and other biomolecules.

-

φ (phi): O5'–C1'–O4–C4

-

ψ (psi): C1'–O4–C4–C5

Table 1: Geometric Parameters of the α-1,4-Glycosidic Bond (Reference: α-Maltose Crystal Structure)

| Parameter | Value |

| Bond Lengths (Å) | |

| C1'–O4 | 1.423 |

| O4–C4 | 1.435 |

| Bond Angle (°) | |

| C1'–O4–C4 | 117.5 |

| Dihedral Angles (°) | |

| φ (O5'–C1'–O4–C4) | 88.9 |

| ψ (C1'–O4–C4–C5) | -146.7 |

Note: These values are derived from the crystal structure of α-maltose and serve as a close approximation for the glycosidic bonds in maltopentaose. Actual values within the maltopentaose molecule may exhibit slight variations due to the influence of adjacent glucose units.[1]

Experimental Protocols for Glycosidic Bond Analysis

A multi-faceted experimental approach is essential for the comprehensive characterization of the glycosidic bonds in maltopentaose. The following protocols outline key techniques for structural and conformational analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful non-destructive technique for determining the three-dimensional structure of oligosaccharides in solution. 1D and 2D NMR experiments are employed to assign all proton and carbon signals and to measure parameters that define the glycosidic bond conformation, such as nuclear Overhauser effects (NOEs) and J-coupling constants.[4][5][6]

Protocol for 2D-NMR Analysis of Maltopentaose:

-

Sample Preparation: Dissolve 5-10 mg of high-purity maltopentaose in 0.5 mL of D₂O (99.9%). Lyophilize the sample twice from D₂O to minimize the HOD signal.

-

NMR Data Acquisition: Acquire a series of 2D NMR spectra on a high-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe. Key experiments include:

-

¹H-¹H COSY (Correlation Spectroscopy): To establish proton-proton connectivities within each glucose residue.

-

¹H-¹H TOCSY (Total Correlation Spectroscopy): To identify all protons belonging to a single spin system (i.e., within a single glucose unit). A mixing time of 80-120 ms (B15284909) is typically used.

-

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon atom.

-

¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for sequencing the glucose units and confirming the C1-O-C4 linkage.

-

¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To detect through-space proximities between protons. Cross-peaks between H1' of one residue and H4 of the adjacent residue provide direct evidence for the α-1,4 linkage and are used to determine the φ and ψ dihedral angles. A mixing time of 200-400 ms is typically used for NOESY.

-

-

Data Processing and Analysis: Process the NMR data using appropriate software (e.g., TopSpin, NMRPipe). Assign all proton and carbon resonances by integrating the information from all acquired spectra. Use the measured NOE intensities and J-coupling constants to calculate the conformational populations of the glycosidic linkages.

Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and sequence of oligosaccharides. Tandem MS (MS/MS) experiments induce fragmentation at the glycosidic bonds, confirming the connectivity of the glucose units.

Protocol for MALDI-TOF MS Analysis of Maltopentaose:

-

Matrix Preparation: Prepare a saturated solution of a suitable matrix, such as 2,5-dihydroxybenzoic acid (DHB) or α-cyano-4-hydroxycinnamic acid (CHCA), in a solvent mixture like acetonitrile/water (1:1, v/v) with 0.1% trifluoroacetic acid (TFA).[7][8][9][10][11]

-

Sample Preparation: Mix 1 µL of a 1 mg/mL aqueous solution of maltopentaose with 1 µL of the matrix solution directly on the MALDI target plate. Allow the mixture to air-dry at room temperature to promote co-crystallization.

-

MALDI-TOF MS Analysis: Acquire the mass spectrum in positive ion reflectron mode. The spectrum will show a prominent peak corresponding to the sodiated or potassiated adduct of maltopentaose ([M+Na]⁺ or [M+K]⁺).

-

Tandem MS (MS/MS) Analysis: Select the parent ion of interest and subject it to collision-induced dissociation (CID). The resulting fragment ions, which arise from cleavage of the glycosidic bonds (typically B- and Y-type ions), are then mass-analyzed. The mass difference between consecutive fragment ions will correspond to the mass of a glucose residue (162 Da), confirming the linear pentameric structure.

Protocol for LC-MS/MS Analysis of Maltopentaose:

-

Sample Preparation: Dissolve maltopentaose in a suitable solvent for liquid chromatography, such as water or a low concentration of organic solvent.

-

Chromatographic Separation: Inject the sample onto a high-performance liquid chromatography (HPLC) system equipped with a column suitable for oligosaccharide separation, such as a porous graphitic carbon (PGC) or an amide-based column. Use a gradient of water and acetonitrile, both typically containing a small amount of a modifier like formic acid or ammonium (B1175870) formate, for elution.

-

Mass Spectrometric Detection: Couple the HPLC eluent to an electrospray ionization (ESI) source of a tandem mass spectrometer (e.g., a quadrupole time-of-flight (Q-TOF) or an Orbitrap instrument).

-

Data Acquisition: Acquire data in both full scan MS and data-dependent MS/MS modes. The full scan will provide the molecular weight of maltopentaose, while the MS/MS scans will generate fragment ions that confirm the sequence and linkage positions.

-

Data Analysis: Analyze the fragmentation patterns to confirm the α-1,4 linkages. Cross-ring cleavage fragments can provide additional structural information.

Enzymatic Hydrolysis of Maltopentaose

The α-1,4-glycosidic bonds of maltopentaose are substrates for various α-amylases. The study of the enzymatic hydrolysis of maltopentaose provides insights into the mechanism of these enzymes and their substrate specificity.

Figure 1: Enzymatic Hydrolysis of Maltopentaose by α-Amylase

Caption: The enzymatic hydrolysis of maltopentaose by α-amylase proceeds via the formation of an enzyme-substrate complex, followed by the catalytic cleavage of an internal α-1,4-glycosidic bond to yield smaller maltooligosaccharides, primarily maltose and maltotriose.[12][13][14][15]

Protocol for α-Amylase Kinetic Assay with Maltopentaose:

-

Reagent Preparation:

-

Prepare a stock solution of maltopentaose of known concentration in a suitable buffer (e.g., 20 mM sodium phosphate, pH 6.9, containing 6.7 mM NaCl).

-

Prepare a solution of α-amylase in the same buffer.

-

Prepare a dinitrosalicylic acid (DNS) reagent for quantifying reducing sugars.

-

-

Assay Procedure:

-

Set up a series of reactions with varying concentrations of maltopentaose.

-

Equilibrate the substrate solutions at the desired temperature (e.g., 37°C).

-

Initiate the reaction by adding a fixed amount of the α-amylase solution.

-

At specific time intervals, withdraw aliquots and stop the reaction by adding the DNS reagent.

-

-

Quantification of Products:

-

Heat the samples with the DNS reagent to develop the color.

-

Measure the absorbance at 540 nm.

-

-

Data Analysis:

-

Create a standard curve using known concentrations of maltose to quantify the amount of reducing sugar produced.

-

Determine the initial reaction velocity for each substrate concentration.

-

Plot the initial velocity against the substrate concentration and fit the data to the Michaelis-Menten equation to determine the kinetic parameters (Kₘ and Vₘₐₓ).

-

Maltodextrin Transport and Metabolism in Escherichia coli

Maltopentaose, as a maltodextrin, is a significant carbon source for bacteria like Escherichia coli. Its transport and metabolism involve a well-characterized set of proteins encoded by the mal regulon.[16][17][18][19][20]

Figure 2: Maltodextrin Transport and Metabolism Pathway in E. colidot

References

- 1. benchchem.com [benchchem.com]

- 2. Conformational space of alpha 1-4 glycosidic linkage: a molecular dynamics study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 1H NMR studies of maltose, maltoheptaose, alpha-, beta-, and gamma-cyclodextrins, and complexes in aqueous solutions with hydroxy protons as structural probes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Nuclear magnetic resonance spectroscopy of carbohydrates - Wikipedia [en.wikipedia.org]

- 7. aims.chem.utoronto.ca [aims.chem.utoronto.ca]

- 8. drug.ku.dk [drug.ku.dk]

- 9. massspec.chem.ucsb.edu [massspec.chem.ucsb.edu]

- 10. pcl.tamu.edu [pcl.tamu.edu]

- 11. Experiment-5: Sample preparation for the MALDI-TOF MS analysis (Theory) : Virtual Proteomics Laboratory : Biotechnology and Biomedical Engineering : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]

- 12. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. youtube.com [youtube.com]

- 16. journals.asm.org [journals.asm.org]

- 17. researchgate.net [researchgate.net]

- 18. caister.com [caister.com]

- 19. The Maltodextrin System of Escherichia coli: Metabolism and Transport - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Maltose/Maltodextrin System of Escherichia coli: Transport, Metabolism, and Regulation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical and Chemical Characteristics of Pure Maltopentaose

For Researchers, Scientists, and Drug Development Professionals

Abstract

Maltopentaose (B1148383), a linear maltooligosaccharide, is a pentamer of glucose units linked by α-1,4 glycosidic bonds.[1] As a well-defined oligosaccharide, it serves as a crucial tool in various research and diagnostic applications, including as a specific substrate for amylolytic enzymes and in studies of carbohydrate metabolism.[2][3] This technical guide provides a comprehensive overview of the core physical and chemical characteristics of pure maltopentaose, details key experimental protocols for its analysis, and visualizes relevant biochemical pathways and workflows.

Physicochemical Properties

Pure maltopentaose is typically supplied as a white crystalline powder.[4][5] It is hygroscopic and should be stored in a dry, inert atmosphere, often under refrigeration.[1] The key physical and chemical properties are summarized in the table below.

| Property | Value | References |

| IUPAC Name | O-α-D-glucopyranosyl-(1→4)-O-α-D-glucopyranosyl-(1→4)-O-α-D-glucopyranosyl-(1→4)-O-α-D-glucopyranosyl-(1→4)-D-glucose | [5] |

| Synonyms | Amylopentaose, Maltopentose | [2][5] |

| CAS Number | 34620-76-3 | [2] |

| Molecular Formula | C₃₀H₅₂O₂₆ | [2] |

| Molecular Weight | 828.72 g/mol | [2] |

| Appearance | White crystalline powder/solid | [4][6] |

| Melting Point | >168°C (with decomposition) | [6] |

| Purity | ≥90%, ≥95%, >98% (supplier dependent) | [2][7][8] |

| Specific Rotation [α]D | +182.0° to +184.0° (c=3, H₂O) | [7] |

| Solubility | Water: 50 g/L | [6] |

| DMSO: 20 mg/mL | [6] | |

| DMF: 20 mg/mL | [6] | |

| PBS (pH 7.2): 2 mg/mL | [6] | |

| Methanol: Slightly soluble | [6] |

Chemical Characteristics

Structure

Maltopentaose is an oligosaccharide composed of five D-glucose units. These units are connected in a linear fashion by α-1,4-glycosidic bonds. The glucose residue at one end of the chain possesses a free anomeric carbon, rendering it the reducing end. This structure is a key determinant of its chemical behavior and biological function.

Reducing Sugar Properties

Like maltose (B56501), maltopentaose is a reducing sugar.[9] This is due to the presence of a hemiacetal group on the terminal glucose unit, which can open to form a free aldehyde group. This aldehyde is readily oxidized and can reduce other compounds, a property utilized in various quantification assays.

Hydrolysis

The α-1,4-glycosidic bonds in maltopentaose are susceptible to cleavage through hydrolysis, which can be catalyzed by enzymes or acid.

-

Enzymatic Hydrolysis: Maltopentaose is a specific substrate for various amylolytic enzymes. For instance, α-amylase, an endo-amylase, can hydrolyze internal glycosidic bonds to produce smaller maltooligosaccharides like maltose and maltotriose (B133400).[6] Other enzymes, such as α-glucosidase, can cleave the terminal glucose units.[6]

-

Acid Hydrolysis: Under acidic conditions and elevated temperatures, the glycosidic linkages are non-specifically cleaved.[10] Complete acid hydrolysis of maltopentaose will yield five molecules of D-glucose.[11] The rate of hydrolysis is dependent on factors such as acid concentration, temperature, and time.[10]

Stability

The stability of maltopentaose in aqueous solutions is influenced by pH and temperature.

-

pH Stability: While specific stability data for maltopentaose is not extensively detailed, related sugars like dextrose are most stable in slightly acidic conditions, around pH 4.[12] In highly acidic or alkaline solutions, degradation through hydrolysis is accelerated.[13]

-

Thermal Stability: At elevated temperatures, particularly in aqueous solutions, maltopentaose can undergo thermal degradation.[13] This process can lead to the formation of various degradation products and discoloration (browning), similar to what is observed with other sugars like glucose and maltose.

Experimental Protocols

Purity and Composition Analysis: High-Performance Liquid Chromatography (HPLC)

HPLC is a preferred method for the qualitative and quantitative analysis of maltooligosaccharides due to its high resolution and sensitivity.[14]

-

Principle: This method separates oligosaccharides based on their differential partitioning between a stationary phase (e.g., an amino-bonded column) and a mobile phase. Detection is often achieved using a Refractive Index (RI) detector or an Evaporative Light Scattering Detector (ELSD).[15][16]

-

Instrumentation: HPLC system with an RI or ELSD detector.

-

Column: Carbohydrate analysis column (e.g., Amino, Penta-HILIC).[13][15]

-

Mobile Phase: An isocratic or gradient mixture of acetonitrile (B52724) and water is commonly used. A typical starting point is 80:20 (v/v) acetonitrile:water.[13]

-

Temperature: Column oven set to 30 - 40 °C.[13]

-

Procedure:

-

Prepare standard solutions of maltopentaose and other relevant maltooligosaccharides (e.g., glucose, maltose, maltotriose) of known concentrations.

-

Dissolve the test sample in the mobile phase or a compatible solvent.

-

Inject standards and samples onto the HPLC system.

-

Identify peaks by comparing retention times with standards. The retention times for maltooligosaccharides on a nonionic polymeric sorbent column are typically in the order of glucose < maltose < maltotriose < maltopentaose.[14]

-

Quantify the amount of maltopentaose by integrating the peak area and comparing it to the standard curve.

-

Qualitative Analysis: Thin-Layer Chromatography (TLC)

TLC is a simple, rapid, and cost-effective method for the qualitative analysis of oligosaccharides.[17]

-

Principle: Separation is based on the differential partitioning of the analytes between the stationary phase (e.g., silica (B1680970) gel) and the mobile phase. More polar compounds interact more strongly with the stationary phase and thus travel a shorter distance up the plate.

-

Materials:

-

Procedure:

-

Apply small spots of the dissolved sample and standards onto the baseline of the TLC plate.

-

Place the plate in a developing chamber containing the mobile phase, ensuring the baseline is above the solvent level. Cover the chamber to allow for saturation.

-

Allow the solvent front to migrate near the top of the plate (this can take several hours).[19]

-

Remove the plate and dry it completely in a fume hood or oven.

-

For visualization, dip the plate in the staining reagent and heat at approximately 100-150°C for 5-10 minutes until colored spots appear.[18][19]

-

Compare the Rf values (distance traveled by spot / distance traveled by solvent front) of the sample components with those of the standards.

-

Quantifying Reducing Sugar Content: DNS Assay

The 3,5-Dinitrosalicylic acid (DNS) method is a colorimetric assay used to quantify the total amount of reducing sugars.[20]

-

Principle: In an alkaline solution and upon heating, the 3,5-dinitrosalicylic acid is reduced by the aldehyde group of the reducing sugar (like maltopentaose) to 3-amino-5-nitrosalicylic acid. This product has a reddish-brown color, and its absorbance, measured at 540 nm, is proportional to the concentration of the reducing sugar.[6][21]

-

Reagents:

-

DNS Reagent: Solution containing 3,5-dinitrosalicylic acid, sodium hydroxide, and Rochelle salt (potassium sodium tartrate).

-

Standard solutions of a known reducing sugar (e.g., maltose or glucose).

-

-

Procedure:

-

Prepare a standard curve using a series of known concentrations of the standard sugar.

-

To 1 mL of the sample (or standard), add 2-3 mL of DNS reagent.[20][21]

-

Heat the tubes in a boiling water bath for 5-15 minutes to allow for color development.[20]

-

Cool the tubes to room temperature.

-

Add 1 mL of 40% Rochelle salt solution to stabilize the color.[21]

-

Measure the absorbance of the solutions at 540 nm using a spectrophotometer.

-

Determine the concentration of reducing sugar in the sample by comparing its absorbance to the standard curve.

-

Visualizations

Enzymatic Production and Purification Workflow

The following diagram illustrates a general workflow for the production of high-purity maltopentaose from starch.

Caption: General workflow for the enzymatic production and purification of maltopentaose.

Bacterial Maltodextrin Metabolism Pathway

This diagram outlines the key steps in the metabolism of maltodextrins, including maltopentaose, in E. coli.

Caption: Simplified pathway of maltopentaose transport and metabolism in E. coli.

References

- 1. moorparkcollege.edu [moorparkcollege.edu]

- 2. scbt.com [scbt.com]

- 3. maltopentaose, 34620-76-3 [thegoodscentscompany.com]

- 4. journals.asm.org [journals.asm.org]

- 5. Thin-layer chromatography (TLC) of glycolipids - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. MALTOPENTAOSE | Specification | Research Reagents | Nagase Viita Co., Ltd. [group.nagase.com]

- 8. Maltopentaose DP5 (>99% HPLC) [elicityl-oligotech.com]

- 9. Carbohydrate-Binding Module and Linker Allow Cold Adaptation and Salt Tolerance of Maltopentaose-Forming Amylase From Marine Bacterium Saccharophagus degradans 2-40T - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. academics.su.edu.krd [academics.su.edu.krd]

- 12. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 13. benchchem.com [benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. Rapid HPLC Method for Determination of Isomaltulose in the Presence of Glucose, Sucrose, and Maltodextrins in Dietary Supplements - PMC [pmc.ncbi.nlm.nih.gov]

- 16. agilent.com [agilent.com]

- 17. researchgate.net [researchgate.net]

- 18. Thin Layer Chromatography for the Analysis of Glycosaminoglycan Oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]

- 19. erndim.org [erndim.org]

- 20. researchgate.net [researchgate.net]

- 21. m.youtube.com [m.youtube.com]